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For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the preparation of cell

culture media for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹³C₆-L-

Leucine.

Application Notes
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used

metabolic labeling strategy in quantitative proteomics.[1][2][3] The technique relies on the in

vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized

proteins.[3][4] By comparing the mass spectra of "heavy" and "light" (unlabeled) protein

populations, SILAC enables the accurate relative quantification of protein abundance between

different experimental conditions.[1][2]

While arginine and lysine are the most commonly used amino acids for SILAC due to their

prevalence in tryptic peptides, L-leucine is another essential amino acid that can be effectively

used for isotopic labeling.[5] Leucine labeling is particularly useful for studying proteins that

may have a low abundance of arginine and lysine residues or for multiplexing experiments.

Key Considerations for Leucine-based SILAC:
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Choice of Isotope: ¹³C₆-L-Leucine is a common choice for SILAC, providing a 6 Dalton mass

shift per leucine residue in a peptide, which is readily detectable by mass spectrometry.[5]

Cell Line Auxotrophy: The chosen cell line must be auxotrophic for leucine, meaning it

cannot synthesize this amino acid itself and will rely on the media for its supply. Most

commonly used cell lines are naturally auxotrophic for essential amino acids like leucine.

Dialyzed Serum: It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the

concentration of unlabeled amino acids from the serum, which would otherwise compete with

the labeled amino acids and lead to incomplete labeling.[6][7]

Complete Incorporation: For accurate quantification, it is essential to achieve near-complete

(>95%) incorporation of the heavy amino acid.[7] This is typically achieved by culturing the

cells in the SILAC medium for a sufficient number of cell divisions (at least 6-7 doublings).[7]

[8]

Arginine-to-Proline Conversion: While not directly related to leucine labeling, if arginine is

also being used in a multiplexed experiment, be aware of the potential for enzymatic

conversion of arginine to proline in some cell lines. This can be suppressed by adding

unlabeled proline to the medium.[5][9]

Experimental Protocols
This protocol outlines the steps for preparing "heavy" SILAC medium containing ¹³C₆-L-

Leucine. A parallel "light" medium should be prepared in the same manner using unlabeled L-

leucine.

Materials:

Leucine-free cell culture medium (e.g., DMEM for SILAC, RPMI 1640 for SILAC)

Dialyzed Fetal Bovine Serum (dFBS)

¹³C₆-L-Leucine

L-Leucine (unlabeled)

Sterile, tissue culture-grade water or PBS
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Sterile filtration unit (0.22 µm)

Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

Protocol for Preparation of 500 mL of "Heavy" Leucine SILAC Medium:

Reconstitute Labeled Leucine: Prepare a sterile stock solution of ¹³C₆-L-Leucine. The final

concentration in the medium should match the concentration in standard medium

formulations (e.g., 105 mg/L for DMEM). To prepare a 200X stock solution, dissolve 1.05 g of

¹³C₆-L-Leucine in 50 mL of sterile PBS. Filter-sterilize the stock solution using a 0.22 µm

syringe filter and store at -20°C in aliquots.

Prepare Base Medium: Start with 445 mL of leucine-free cell culture medium in a sterile 500

mL bottle.

Add Serum: Aseptically add 50 mL of dialyzed FBS to the base medium (for a final

concentration of 10%).

Add Supplements: Add standard supplements as required for your specific cell line (e.g., 5

mL of 200 mM L-glutamine).

Add Heavy Leucine: Add 2.5 mL of the 200X ¹³C₆-L-Leucine stock solution to the medium.

Final Filtration: Aseptically filter the complete SILAC medium through a 0.22 µm sterile

filtration unit.

Storage: Store the prepared medium at 4°C, protected from light.

Cell Culture and Labeling:

Adaptation: Thaw and culture your cells in the "light" SILAC medium for at least two

passages to adapt them to the custom medium.

Labeling: To begin labeling, seed the cells in the "heavy" SILAC medium.

Passaging: Passage the cells in the "heavy" medium for at least 6-7 doublings to ensure

complete incorporation of the ¹³C₆-L-Leucine.
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Verification of Incorporation: It is recommended to verify the labeling efficiency by mass

spectrometry before proceeding with the main experiment.

Quantitative Data
The following table summarizes the typical concentrations of key components for preparing

SILAC media.

Component
Stock
Concentration

Volume for 500 mL
Medium

Final
Concentration

Leucine-free Medium - 445 mL -

Dialyzed FBS - 50 mL 10%

¹³C₆-L-Leucine 200X (21 g/L) 2.5 mL 105 mg/L

L-Glutamine 200 mM 5 mL 2 mM

Penicillin-

Streptomycin
100X 5 mL 1X
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Caption: Workflow for a typical SILAC experiment using ¹³C₆-L-Leucine.
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Caption: Conceptual diagram of protein labeling in SILAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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